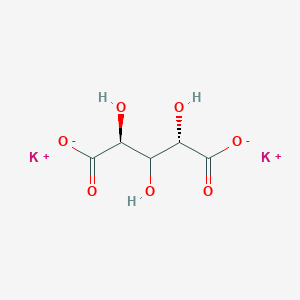
Potassium (2S,4S)-2,3,4-trihydroxypentanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (2S,4S)-2,3,4-trihydroxypentanedioate is a chemical compound with significant importance in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (2S,4S)-2,3,4-trihydroxypentanedioate can be achieved through several methods. One common approach involves the diastereoselective synthesis from commercially available starting materials. The reaction conditions typically include the use of zinc and magnesium enolates to achieve high diastereoselectivity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Potassium (2S,4S)-2,3,4-trihydroxypentanedioate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions often involve controlled temperatures and pH levels to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols.
Scientific Research Applications
Potassium (2S,4S)-2,3,4-trihydroxypentanedioate has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in organic synthesis, enabling the creation of complex molecules with specific stereochemistry.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds and its effects on biological systems.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of Potassium (2S,4S)-2,3,4-trihydroxypentanedioate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, influencing various biochemical processes. Detailed studies on its molecular interactions and effects on cellular functions are ongoing .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Potassium (2S,4S)-2,3,4-trihydroxypentanedioate include other stereoisomers and derivatives with different functional groups. Examples include (2R,4R)-2,3,4-trihydroxypentanedioate and (2S,4R)-2,3,4-trihydroxypentanedioate.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for applications requiring precise molecular configurations .
Properties
Molecular Formula |
C5H6K2O7 |
|---|---|
Molecular Weight |
256.29 g/mol |
IUPAC Name |
dipotassium;(2S,4S)-2,3,4-trihydroxypentanedioate |
InChI |
InChI=1S/C5H8O7.2K/c6-1(2(7)4(9)10)3(8)5(11)12;;/h1-3,6-8H,(H,9,10)(H,11,12);;/q;2*+1/p-2/t2-,3-;;/m0../s1 |
InChI Key |
WNTXLGRNHLBLIA-BQIXHFABSA-L |
Isomeric SMILES |
[C@H](C([C@@H](C(=O)[O-])O)O)(C(=O)[O-])O.[K+].[K+] |
Canonical SMILES |
C(C(C(=O)[O-])O)(C(C(=O)[O-])O)O.[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















